2-Methylpropyl 4-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoate
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Overview
Description
2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, an acetamido group, and a phenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the Friedel-Crafts acylation of a benzene derivative, followed by a Clemmensen reduction to introduce the propyl group . The final step often includes the formation of an amide bond through the reaction of an acyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium in Suzuki-Miyaura coupling reactions, can enhance the efficiency of the synthesis . Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate: A compound with similar structural features and biological activities.
1-METHYL-4-PROPAN-2-YLBENZENE: Shares some structural similarities but differs in functional groups and reactivity.
Uniqueness
2-METHYLPROPYL 4-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H29NO4/c1-15(2)13-28-23(26)18-6-8-19(9-7-18)24-22(25)14-27-20-10-11-21(16(3)4)17(5)12-20/h6-12,15-16H,13-14H2,1-5H3,(H,24,25) |
InChI Key |
ASMPRMOXKPJIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)C(C)C |
Origin of Product |
United States |
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